molecular formula C17H15N3O2 B2518729 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide CAS No. 524927-22-8

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B2518729
CAS No.: 524927-22-8
M. Wt: 293.326
InChI Key: PLHPNYOTIABGDN-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide is an organic compound with the molecular formula C17H15N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3-methoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various hydrazide derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe in biological studies to investigate the mechanisms of various biochemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, leading to the induction of apoptosis and cell cycle arrest . The compound upregulates pro-apoptotic factors such as p53 and caspase 9, contributing to its antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide is unique due to the presence of the methoxy group on the phenyl ring and the carbohydrazide moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-12-6-4-5-11(9-12)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHPNYOTIABGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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